1,2-Bis(4-fluorophenyl)ethyne
Overview
Description
1,2-Bis(4-fluorophenyl)ethyne is an organic compound with the molecular formula C14H8F2. It is also known by its IUPAC name, 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene. This compound is characterized by the presence of two fluorophenyl groups connected by an ethyne (acetylene) linkage. It is a solid at room temperature and is used in various research and industrial applications .
Preparation Methods
1,2-Bis(4-fluorophenyl)ethyne can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds via a Sonogashira coupling reaction, followed by desilylation to yield the desired product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1,2-Bis(4-fluorophenyl)ethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include diketones, alkanes, and substituted aromatic compounds .
Scientific Research Applications
1,2-Bis(4-fluorophenyl)ethyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-fluorophenyl)ethyne involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyne linkage allows the compound to act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic processes, depending on the nature of the target and the binding affinity of the compound .
Comparison with Similar Compounds
1,2-Bis(4-fluorophenyl)ethyne can be compared with other similar compounds, such as:
1,2-Bis(4-chlorophenyl)ethyne: Similar structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and binding properties due to the difference in electronegativity between chlorine and fluorine.
1,2-Bis(4-bromophenyl)ethyne: Contains bromine atoms, leading to different chemical and physical properties.
1,2-Bis(4-methylphenyl)ethyne: Methyl groups replace the fluorine atoms, resulting in altered electronic and steric effects.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct electronic properties and influence its reactivity and binding interactions in various applications .
Properties
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUXLCRPYMGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412514 | |
Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-31-9 | |
Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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